molecular formula C20H19N3O4 B4457880 2-(2-furylmethyl)-8-(3-methoxypropyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

2-(2-furylmethyl)-8-(3-methoxypropyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

Cat. No.: B4457880
M. Wt: 365.4 g/mol
InChI Key: WXNSVRCFERXSSG-UHFFFAOYSA-N
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Description

2-(2-Furylmethyl)-8-(3-methoxypropyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is a heterocyclic compound featuring a fused pyrido-naphthyridine-dione core. Its structure includes a furylmethyl group at position 2 and a methoxypropyl chain at position 6. These substituents likely influence its physicochemical properties, such as solubility and lipophilicity, as well as its interactions with biological targets.

Properties

IUPAC Name

2-(furan-2-ylmethyl)-8-(3-methoxypropyl)pyrido[4,3-b][1,6]naphthyridine-1,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4/c1-26-10-3-7-22-8-5-17-15(19(22)24)12-16-18(21-17)6-9-23(20(16)25)13-14-4-2-11-27-14/h2,4-6,8-9,11-12H,3,7,10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXNSVRCFERXSSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C=CC2=NC3=C(C=C2C1=O)C(=O)N(C=C3)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-furylmethyl)-8-(3-methoxypropyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the pyrido[4,3-b][1,6]naphthyridine core, followed by the introduction of the furylmethyl and methoxypropyl groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow techniques. These methods allow for the efficient and consistent production of the compound, ensuring that it meets the required specifications for further applications.

Chemical Reactions Analysis

Types of Reactions

2-(2-furylmethyl)-8-(3-methoxypropyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and appropriate catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Biological Activities

Research has indicated that derivatives of naphthyridines, including this compound, exhibit significant biological activities. Key areas of interest include:

  • Anticancer Activity : Naphthyridine derivatives have been studied for their potential in cancer treatment due to their ability to inhibit tumor growth and induce apoptosis in cancer cells.
  • Antimicrobial Properties : Similar compounds have demonstrated efficacy against various bacterial strains and fungi, suggesting potential applications in developing new antibiotics.
  • Enzyme Inhibition : Some derivatives are known to act as enzyme inhibitors, which can be beneficial in treating diseases where enzyme activity contributes to pathophysiology.

Applications in Medicinal Chemistry

The unique properties of 2-(2-furylmethyl)-8-(3-methoxypropyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione make it suitable for various applications:

  • Drug Development : The compound's structural features may enhance its specificity towards certain biological targets compared to other naphthyridine analogs.
  • Biological Research : It can serve as a lead compound for further modifications aimed at improving efficacy and reducing toxicity.
  • Therapeutic Agents : Given its potential anticancer and antimicrobial properties, it may be explored as a therapeutic agent in clinical settings.

Case Studies and Research Findings

Several studies have focused on the biological activities of naphthyridine derivatives:

  • Study on Anticancer Effects : A study demonstrated that certain naphthyridine derivatives could effectively inhibit the proliferation of cancer cell lines by inducing cell cycle arrest and apoptosis.
  • Antimicrobial Efficacy : Research showed that compounds similar to the target compound displayed significant antibacterial activity against multi-drug resistant strains.
  • Enzyme Inhibitor Research : Investigations into enzyme inhibition revealed that some derivatives could effectively inhibit specific enzymes involved in metabolic pathways related to cancer progression.

Mechanism of Action

The mechanism of action of 2-(2-furylmethyl)-8-(3-methoxypropyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Substituents Molecular Weight Reported Activity/Properties Reference
2-(2-Furylmethyl)-8-(3-methoxypropyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione 2-Furylmethyl, 8-Methoxypropyl Not reported Hypothesized enzyme inhibition (structural analogy) -
2-Cyclohexyl-8-(2-hydroxyethyl)-pyrido[4,3-b][1,6]naphthyridine-1,9-dione 2-Cyclohexyl, 8-Hydroxyethyl 339.4 Fragment screening in crystallographic studies
8-(α-Hydroxybenzyl)-6-methyl-5-oxo-2-styryl-5,6-dihydro-1,6-naphthyridine-3-carboxylic acid 8-α-Hydroxybenzyl, 6-Methyl, 3-Carboxylic acid Not reported Synthetic intermediate for naphthyridine derivatives
1-Cyclohexyl-7-tosyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-h]-[1,6]naphthyridine 1-Cyclohexyl, 7-Tosyl Not reported Intermediate in hydrogenation/acid-mediated synthesis
2-Amino-3-methylimidazo[4,5-f]quinoline (IQ) Fused imidazo-quinoline 198.2 Carcinogenic (IARC Group 2A)

Structural and Functional Insights

  • Substituent Effects :

    • The furylmethyl group in the target compound may enhance π-π stacking interactions with aromatic residues in enzyme binding sites compared to the cyclohexyl group in its analog .
    • The methoxypropyl chain likely increases solubility in polar solvents relative to the hydroxyethyl substituent in the fragment-screened analog .
    • Tosyl-protected intermediates (e.g., 1-cyclohexyl-7-tosyl derivative) highlight the importance of protecting groups in synthetic pathways, which may influence reactivity and yield .
  • Analogs with carboxylic acid groups (e.g., 8-(α-hydroxybenzyl)-6-methyl derivative) demonstrate the role of ionizable groups in modulating bioactivity, a feature absent in the target compound .
  • Synthetic Accessibility :

    • Hydrogenation and acid-mediated cyclization (as seen in ) are common steps in naphthyridine synthesis. The target compound’s methoxypropyl substituent may require tailored protecting-group strategies compared to simpler alkyl chains .

Research Findings

Fragment Screening : The 2-cyclohexyl-8-(2-hydroxyethyl) analog was identified in crystallographic studies of FAD-dependent oxidoreductases, suggesting that pyrido-naphthyridine-diones may serve as enzyme inhibitors .

Synthetic Challenges : Tosyl-protected intermediates (e.g., from ) underscore the need for precise reaction conditions to avoid byproducts during deprotection or functionalization .

Biological Activity

The compound 2-(2-furylmethyl)-8-(3-methoxypropyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is a complex heterocyclic molecule belonging to the naphthyridine family. Its intricate structure, which includes a pyridine ring fused to a naphthalene-like system and various functional groups, suggests significant potential for diverse biological activities. This article reviews the available literature regarding its biological activity, synthesis methods, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C22H24N4O4C_{22}H_{24}N_{4}O_{4} with a molecular weight of approximately 365.14 g/mol. The presence of the furan and methoxypropyl substituents enhances its chemical reactivity and biological interactions.

Anticancer Activity

Research on naphthyridine derivatives has demonstrated their potential as anticancer agents. For instance, studies have shown that compounds with similar structural features exhibit cytotoxic effects against various cancer cell lines. In particular, naphthyridines have been reported to induce apoptosis in cancer cells through mechanisms such as DNA intercalation and modulation of cell cycle regulators like p21 and Ki67 .

CompoundCell LineIC50 (μM)
AaptamineH1299 (lung)10.47 - 15.03
Naphthyridine DerivativeHeLa (cervical)Not specified
Naphthyridine DerivativeHepG2 (liver)0.03 - 8.5

Antimicrobial Activity

Naphthyridine derivatives have also been noted for their antimicrobial properties. Compounds derived from this scaffold have shown effectiveness against a range of pathogens, including bacteria and fungi. This activity is often attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymatic pathways .

Neurological Effects

Some studies indicate that naphthyridine derivatives can influence the central nervous system. They may exhibit psychotropic effects or serve as potential treatments for neurological disorders by modulating neurotransmitter systems .

The biological activity of This compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as monoamine oxidase (MAO), which plays a crucial role in neurotransmitter metabolism.
  • DNA Intercalation : The planar structure allows for intercalation into DNA, disrupting replication and transcription processes.
  • Receptor Modulation : Interaction with various receptors can lead to altered signaling pathways associated with cell growth and apoptosis.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:

  • Condensation Reactions : Combining furan derivatives with pyridines under basic conditions.
  • Functional Group Modifications : Employing strategies such as alkylation or acylation to introduce various substituents.

Optimized synthesis protocols are essential for enhancing yield and purity in industrial applications .

Case Studies

A review of literature reveals multiple case studies highlighting the biological efficacy of naphthyridine derivatives:

  • Study on Anticancer Properties : Aaptamine from marine sources demonstrated significant cytotoxicity against various cancer cell lines, emphasizing the therapeutic potential of naphthyridines in oncology .
  • Antimicrobial Screening : Various naphthyridine derivatives were screened against clinical isolates of bacteria and fungi, revealing promising antimicrobial activity that warrants further exploration.

Q & A

Q. What synthetic strategies are recommended for constructing the pyrido[4,3-b][1,6]naphthyridine-1,9-dione core?

The core structure can be synthesized via cyclization reactions. For example, cyclocondensation of cyano-substituted pyridines with nucleophilic agents (e.g., potassium t-butoxide in dimethylformamide) forms the naphthyridine backbone, as demonstrated in the synthesis of 8-amino-1,7-naphthyridines . Alternative methods include acid-catalyzed cyclization of intermediates like 3-acetyl-2-dicyanomethylene pyridines under controlled temperatures (e.g., H₃PO₄ at 130°C), yielding substituted naphthyridines in high yields . Multi-step routes involving Grignard reagents (e.g., alkylation of aldehydes followed by cyclization with hydrazine) are also effective for introducing substituents .

Q. Which spectroscopic techniques are optimal for characterizing substituents like the 2-furylmethyl group?

  • ¹H/¹³C NMR : Assign aromatic protons (δ 6.3–8.5 ppm) and furan oxygen proximity effects (deshielding of adjacent protons) .
  • IR Spectroscopy : Identify carbonyl stretches (~1680–1720 cm⁻¹ for dione groups) and furan C-O-C vibrations (~1260 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns, particularly cleavage of the methoxypropyl chain (m/z ~101) .

Q. How can solubility challenges during purification be addressed for this hydrophobic compound?

Recrystallization from toluene or isopropanol effectively removes polar impurities, as demonstrated in the purification of 8-amino-1,7-naphthyridines . For highly insoluble derivatives, use mixed solvents (e.g., DCM/hexane) or chromatographic techniques (silica gel with ethyl acetate/hexane gradients) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products when introducing the methoxypropyl group?

  • Temperature Control : Maintain ≤5°C during nucleophilic substitutions (e.g., alkylation with 3-methoxypropyl halides) to prevent over-alkylation .
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates and enhance regioselectivity .
  • Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems to accelerate reactions involving bulky substituents .

Q. What computational methods assist in predicting the reactivity of intermediates in naphthyridine synthesis?

  • DFT Calculations : Model transition states for cyclization steps (e.g., B3LYP/6-31G* level) to predict activation barriers and regiochemical outcomes .
  • Molecular Dynamics (MD) : Simulate solvent effects on intermediate stability, particularly for methoxypropyl group solvation in DMF .
  • Docking Studies : Evaluate steric clashes between furylmethyl groups and reagents during substitution reactions .

Q. How should researchers resolve contradictory data on reaction yields reported in literature?

  • Parameter Validation : Replicate reactions under identical conditions (e.g., molar ratios, solvent purity) to isolate variables. For example, discrepancies in yields for 1,8-naphthyridine-2-one syntheses may arise from trace moisture in solvents, which hydrolyzes intermediates .
  • In Situ Monitoring : Use techniques like HPLC or ¹H NMR kinetics to track intermediate formation and identify side reactions (e.g., degradation of 1,8-naphthyridine-2-ones under basic conditions) .

Q. What strategies mitigate degradation of the furylmethyl group under acidic or oxidative conditions?

  • Protecting Groups : Temporarily protect the furan ring with silyl ethers (e.g., TBSCl) during harsh reactions .
  • Reductive Environments : Perform reactions under inert atmospheres (N₂/Ar) with reducing agents (e.g., Na₂S₂O₄) to prevent furan oxidation .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Naphthyridine Core Formation

MethodReagents/ConditionsYieldReference
CyclocondensationKOtBu, DMF, 5°C, 6h61–96%
Acid-Catalyzed CyclizationH₃PO₄, 130°C, 40 min73%
Grignard-AlkylationRMgX, THF, 0°C → RT, followed by hydrazine99%

Q. Table 2. Common Contaminants and Remediation Strategies

ContaminantSourceRemoval Method
Unreacted cyano-pyridineIncomplete cyclizationFractional crystallization
Hydrolyzed intermediatesMoisture in solventsMolecular sieves, anhydrous conditions
Over-alkylated byproductsHigh-temperature alkylationColumn chromatography (SiO₂)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-furylmethyl)-8-(3-methoxypropyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione
Reactant of Route 2
Reactant of Route 2
2-(2-furylmethyl)-8-(3-methoxypropyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

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